molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

Número de catálogo: B1218646
Número CAS: 13981-25-4
Peso molecular: 63.929764 g/mol
Clave InChI: RYGMFSIKBFXOCR-IGMARMGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El cobre-64 es un radioisótopo del cobre con una vida media de aproximadamente 12,7 horas. Emite tanto positrones como partículas beta, lo que lo hace útil para aplicaciones tanto diagnósticas como terapéuticas. El cobre-64 es particularmente valioso en la imagenología de tomografía por emisión de positrones (PET) y en la radioterapia molecular debido a sus propiedades de desintegración únicas .

Métodos De Preparación

El cobre-64 se puede producir utilizando varios métodos, principalmente involucrando reacciones nucleares. Los métodos más comunes incluyen:

Análisis De Reacciones Químicas

El cobre-64 experimenta varias reacciones químicas, incluyendo:

    Oxidación: El cobre-64 se puede oxidar para formar iones cobre(II). Por ejemplo, en presencia de ácido sulfúrico, el cobre-64 reacciona para formar sulfato de cobre(II) y gas hidrógeno[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]

    Reducción: El cobre-64 se puede reducir mediante agentes reductores más fuertes como el zinc, formando cobre metálico e iones zinc[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]

    Sustitución: El cobre-64 puede sufrir reacciones de sustitución con halógenos para formar haluros de cobre. Por ejemplo, con gas cloro, forma cloruro de cobre(II)[ Cu + Cl_2 \rightarrow CuCl_2 ]

Aplicaciones Científicas De Investigación

Oncologic Imaging

Copper-64 is primarily utilized in oncologic imaging due to its efficacy in PET scans. The isotope's ability to form complexes with biomolecules allows for targeted imaging of tumors. Notable applications include:

  • Copper-64-labeled peptides : These are used for tumor receptor targeting, enhancing the specificity of imaging techniques .
  • Copper-64-labeled monoclonal antibodies : These agents target specific tumor antigens, providing detailed images of cancerous growths .
  • Nanoparticles : Copper-64 can be conjugated to nanoparticles for enhanced tumor targeting and imaging capabilities .

Theranostic Applications

The dual capability of Copper-64 for both diagnosis and therapy has led to its classification as a theranostic agent. This approach allows clinicians to tailor treatment based on specific imaging results. Key areas of research include:

  • Targeted radiotherapy : Utilizing the beta emissions from 64Cu^{64}\text{Cu} for localized treatment of tumors while simultaneously providing diagnostic imaging .
  • Clinical trials : Ongoing studies are evaluating the effectiveness of 64Cu^{64}\text{Cu}-ATSM (a hypoxia imaging agent) in various cancers, with promising results leading to FDA approval for investigational use .

Biological Potential

Research has demonstrated that Copper-64 complexes exhibit a range of biological activities, including:

  • Anticancer properties : Studies have shown that certain copper complexes can induce cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
  • Antimicrobial effects : Copper complexes have been explored for their potential as antimicrobial agents, showcasing their versatility in medical applications .
  • Enzyme inhibition : Some copper-based compounds have been identified as effective enzyme inhibitors, contributing to their therapeutic potential .

Production Techniques

The production of Copper-64 is critical for its application in medical settings. Traditional methods involve cyclotron production; however, innovative techniques such as laser-driven proton accelerators are being researched to enhance production efficiency and reduce costs . These advancements could lead to more accessible radiopharmaceuticals for clinical use.

Case Studies

  • Clinical Application of 64Cu^{64}\text{Cu}-ATSM :
    • A multicenter trial was initiated to validate the utility of 64Cu^{64}\text{Cu}-ATSM in detecting hypoxic tumors. Initial results indicated a high correlation between imaging findings and tumor response to therapy, suggesting improved patient outcomes through personalized treatment approaches .
  • Targeted Therapy in Prostate Cancer :
    • Research involving 64Cu^{64}\text{Cu}-labeled agents demonstrated significant tumor uptake in prostate cancer models, leading to effective therapeutic outcomes while minimizing damage to surrounding healthy tissues .

Mecanismo De Acción

El cobre-64 ejerce sus efectos principalmente a través de su desintegración radiactiva. En la imagenología PET, los positrones emitidos por el cobre-64 interactúan con los electrones en el cuerpo, produciendo rayos gamma que son detectados por el escáner PET. Esto permite una imagenología de alta resolución de los procesos biológicos .

En la radioterapia, las partículas beta emitidas por el cobre-64 causan daño al ADN de las células cancerosas, lo que lleva a la muerte celular. La focalización específica del cobre-64 a las células cancerosas se logra uniéndolo a moléculas que se unen a los receptores sobreexpresados en la superficie de estas células .

Comparación Con Compuestos Similares

El cobre-64 se compara a menudo con otros radioisótopos utilizados en la imagenología médica y la terapia, como:

    Flúor-18: El flúor-18 es otro isótopo emisor de positrones utilizado en la imagenología PET.

    Galio-68: El galio-68 se utiliza en la imagenología PET para aplicaciones similares a las del cobre-64.

    Cobre-67: El cobre-67 es un isótopo emisor de beta y gamma utilizado en la radioterapia.

La combinación única de emisiones de positrones y beta del cobre-64, junto con su vida media adecuada, lo convierten en un isótopo versátil y valioso en aplicaciones tanto diagnósticas como terapéuticas.

Actividad Biológica

Copper-64 (64Cu^{64}\text{Cu}) is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of 64Cu^{64}\text{Cu}, its mechanisms of action, and its clinical implications.

Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (17.5%17.5\%), beta emission (39%39\%), and electron capture (43.5%43.5\%). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .

The isotopic form 64CuCl2^{64}\text{CuCl}_2 is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.

Cellular Uptake

The uptake of 64Cu^{64}\text{Cu} into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, 64Cu^{64}\text{Cu} can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; 64Cu^{64}\text{Cu} tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .

Therapeutic Effects

The radiotherapeutic potential of 64Cu^{64}\text{Cu} arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that 64CuCl2^{64}\text{CuCl}_2 can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where 64Cu^{64}\text{Cu} has shown promising results in preclinical models .

Imaging

The primary clinical application of 64Cu^{64}\text{Cu} is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that 64Cu^{64}\text{Cu} can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .

Radiotherapy

In addition to imaging, 64Cu^{64}\text{Cu} is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 64Cu^{64}\text{Cu} in different contexts:

  • Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of 64CuCl2^{64}\text{CuCl}_2, with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
  • Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with 64CuCl2^{64}\text{CuCl}_2 successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
  • Biodistribution Studies : Research has shown that after administration, 64Cu^{64}\text{Cu} exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .

Data Tables

PropertyValue
Half-life12.7 hours
Positron emission17.5%
Beta emission39%
Electron capture43.5%
Maximum beta energy0.66 MeV
Clinical ApplicationDescription
PET ImagingHigh-resolution imaging of tumors
Targeted RadiotherapyLocalized radiation delivery to malignant cells

Propiedades

Número CAS

13981-25-4

Fórmula molecular

Cu

Peso molecular

63.929764 g/mol

Nombre IUPAC

copper-64

InChI

InChI=1S/Cu/i1+0

Clave InChI

RYGMFSIKBFXOCR-IGMARMGPSA-N

SMILES

[Cu]

SMILES isomérico

[64Cu]

SMILES canónico

[Cu]

Sinónimos

64Cu radioisotope
Copper-64
Cu-64 radioisotope

Origen del producto

United States

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Name
pyridine-2,3-dicarboxylic acid

Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Name
copper di(2-ethylhexanoate)

Synthesis routes and methods III

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper formate citric acid
Name
copper

Synthesis routes and methods IV

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
1,3,5-triaminobenzene
Name
ammonia
Name
3,5-diaminochlorobenzene
Name
copper

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.